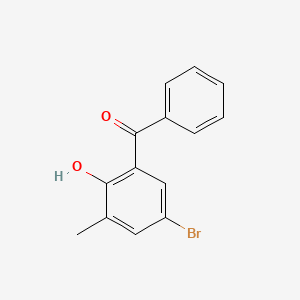
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone is an aromatic ketone with a bromine atom, a hydroxyl group, and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-bromo-2-hydroxy-3-methylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 5-bromo-2-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 5-bromo-2-hydroxy-3-methylphenylmethanol.
Substitution: Formation of 5-methoxy-2-hydroxy-3-methylphenyl(phenyl)methanone.
科学的研究の応用
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of (5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
(5-Bromo-2-hydroxy-3-methoxyphenyl)(phenyl)methanone: Similar structure but with a methoxy group instead of a methyl group.
(5-Bromo-2-hydroxy-3-methylphenyl)(4-methoxyphenyl)methanone: Similar structure but with an additional methoxy group on the phenyl ring.
(5-Bromo-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methanone: Similar structure but with a chlorine atom on the phenyl ring
Uniqueness
(5-Bromo-2-hydroxy-3-methylphenyl)(phenyl)methanone is unique due to the presence of both a bromine atom and a hydroxyl group on the same phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
特性
CAS番号 |
6723-13-3 |
|---|---|
分子式 |
C14H11BrO2 |
分子量 |
291.14 g/mol |
IUPAC名 |
(5-bromo-2-hydroxy-3-methylphenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-11(15)8-12(13(9)16)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 |
InChIキー |
REEJSAFBYKGOIB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)C(=O)C2=CC=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


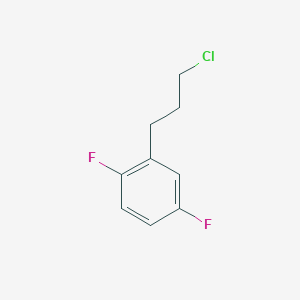
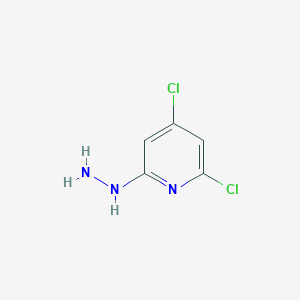
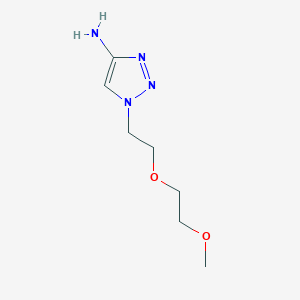
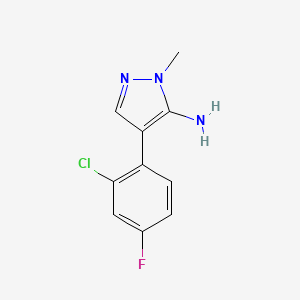
![2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine](/img/structure/B13631958.png)
![Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
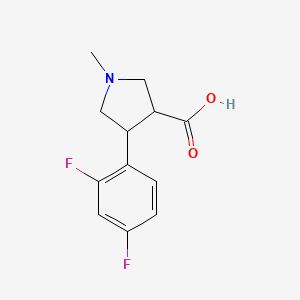
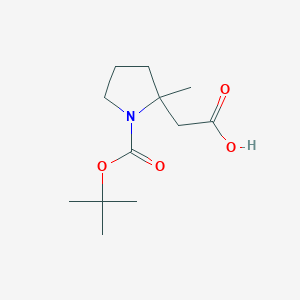
![Tert-butyl4-[4-(fluorosulfonyl)phenyl]piperazine-1-carboxylate](/img/structure/B13631981.png)
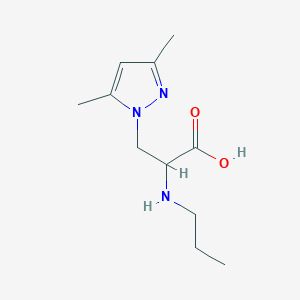
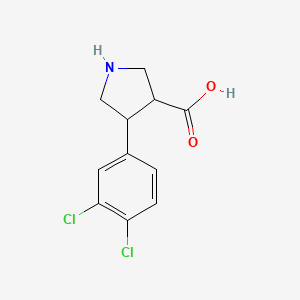
![3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B13631997.png)
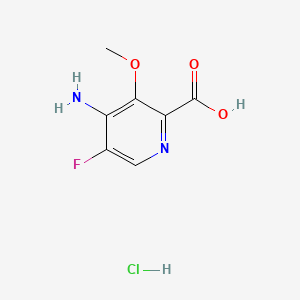
![5-[1-(Dimethylamino)ethyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B13632011.png)
